3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-naphthol with an appropriate benzoxazole precursor. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity and application scope.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: This compound shares the naphthalene moiety and exhibits similar chemical reactivity.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another compound with a naphthalene core, used in different applications.
Uniqueness
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in designing molecules with specific functionalities and applications.
Properties
IUPAC Name |
3-(2-naphthalen-2-yloxyethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRQERHXLJDHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.